Licofelone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

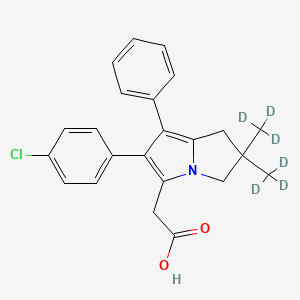

Structure

2D Structure

3D Structure

Properties

CAS No. |

1178549-81-9 |

|---|---|

Molecular Formula |

C23H22ClNO2 |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

2-[2-(4-chlorophenyl)-1-phenyl-6,6-bis(trideuteriomethyl)-5,7-dihydropyrrolizin-3-yl]acetic acid |

InChI |

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)/i1D3,2D3 |

InChI Key |

UAWXGRJVZSAUSZ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

Licofelone-d6: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Licofelone-d6 is the deuterated analog of Licofelone, a novel anti-inflammatory and analgesic agent. Licofelone itself is a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that play a crucial role in the inflammatory cascade.[1][2] By simultaneously targeting both pathways, Licofelone and its deuterated counterpart offer a potentially superior therapeutic profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, particularly with regard to gastrointestinal side effects.[1][3] This technical guide provides an in-depth overview of this compound, including its chemical structure, mechanism of action, available quantitative data, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic, small-molecule drug candidate. The deuteration of Licofelone is intended to alter its pharmacokinetic profile by leveraging the kinetic isotope effect, potentially leading to improved metabolic stability and a longer half-life.

Chemical Structure of this compound

While the exact positions of deuterium substitution in commercially available this compound may vary, deuteration is typically targeted at metabolically labile sites to slow down enzymatic degradation. Based on the known metabolism of Licofelone, the six deuterium atoms are likely incorporated into the two methyl groups of the pyrrolizine ring.

-

Systematic Name: [6-(4-chlorophenyl)-2,2-di(methyl-d3)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid

-

Molecular Formula: C₂₃H₁₆D₆ClNO₂

-

Molecular Weight: 385.92 g/mol

-

CAS Number: 1178549-81-9

The following DOT script generates a 2D representation of the likely chemical structure of this compound.

Caption: Proposed chemical structure of this compound.

Mechanism of Action

This compound, like its parent compound, exerts its anti-inflammatory and analgesic effects by inhibiting the two primary enzymatic pathways in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

-

COX Inhibition: By inhibiting both COX-1 and COX-2 isoenzymes, this compound blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][5]

-

5-LOX Inhibition: Simultaneously, this compound inhibits the 5-LOX enzyme, thereby preventing the synthesis of leukotrienes (LTs). Leukotrienes are potent pro-inflammatory molecules involved in leukocyte chemotaxis, bronchoconstriction, and increased vascular permeability.[2][6]

The dual inhibition of both pathways is believed to provide a broader spectrum of anti-inflammatory activity and may contribute to a more favorable safety profile, particularly concerning gastrointestinal adverse effects often associated with NSAIDs that solely inhibit the COX pathway.[1]

The following diagram illustrates the central role of this compound in the arachidonic acid signaling pathway.

Caption: Inhibition of the Arachidonic Acid Pathway by this compound.

Quantitative Data

The following tables summarize the available quantitative data for Licofelone. While specific data for this compound is not yet widely published, the data for the parent compound provides a strong indication of its biological activity. It is anticipated that the deuterated form will exhibit similar or enhanced potency and a modified pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Licofelone

| Target Enzyme | IC₅₀ (µM) | Assay System |

| Cyclooxygenase (COX) | 0.21 | Not specified |

| 5-Lipoxygenase (5-LOX) | 0.18 | Not specified |

Data sourced from a review by Singh and Kulkarni (2007).[3]

Table 2: In Vivo Efficacy of Licofelone in Animal Models

| Model | ED₅₀ (mg/kg, p.o.) | Species |

| Carrageenan-induced paw edema | 11.22 - 27.07 | Rat |

| Randall-Selitto hyperalgesia assay | 39.5 - 55.8 | Rat |

| Acetic acid-induced writhing | 31.33 | Mouse |

| Mechanical hyperalgesia (incisional pain) | 2.92 | Rat |

| Cold allodynia (incisional pain) | 36.77 | Rat |

Data sourced from a review by Singh and Kulkarni (2007).[3]

Experimental Protocols

General Procedure for the Synthesis of Deuterated Compounds

The synthesis of deuterated compounds often involves the use of a deuterium source, such as deuterated solvents or reagents, in the presence of a catalyst. A general procedure for deuteration at a methyl group, which is relevant to the proposed structure of this compound, is as follows:

-

The non-deuterated compound (Licofelone) is dissolved in a deuterated solvent, such as deuterated acetic acid (CH₃COOD).

-

The solution is heated to a specific temperature (e.g., 80°C) for a defined period to facilitate the hydrogen-deuterium exchange.

-

The deuterated solvent is removed under vacuum.

-

To ensure complete removal of the deuterated solvent, an azeotropic distillation with a non-deuterated solvent (e.g., hexane) may be performed multiple times.

-

The final deuterated product is dried under high vacuum.

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a framework for assessing the inhibitory activity of this compound.[7][8]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

This compound (test inhibitor)

-

Celecoxib (positive control inhibitor)

-

DMSO (solvent for inhibitors)

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the COX-2 enzyme in sterile water and store on ice.

-

Prepare a 10X working solution of the test inhibitor (this compound) and the positive control (Celecoxib) in COX Assay Buffer. The final concentration of DMSO should be kept low to avoid affecting enzyme activity.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Enzyme Control (EC): 10 µL of COX Assay Buffer.

-

Inhibitor Control (IC): 10 µL of the 10X Celecoxib solution.

-

Sample Screen (S): 10 µL of the 10X this compound solution.

-

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add 1 µL of the reconstituted COX-2 enzyme to each well.

-

Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

-

Measurement:

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for this compound compared to the Enzyme Control.

-

The IC₅₀ value can be determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.

-

The following diagram illustrates a typical experimental workflow for screening enzyme inhibitors.

Caption: General experimental workflow for in vitro enzyme inhibitor screening.

Conclusion

This compound represents a promising therapeutic candidate with a dual mechanism of action that targets key inflammatory pathways. The introduction of deuterium is anticipated to confer advantageous pharmacokinetic properties, potentially leading to an improved clinical profile. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific benefits of deuteration on the pharmacokinetics and pharmacodynamics of this novel anti-inflammatory agent.

References

- 1. rroij.com [rroij.com]

- 2. Licofelone as a Dual COX/5-LOX Inhibitor: A Comprehensive Review of Its Physicochemical, Pharmacological, and Therapeutic Profiles in Osteoarthritis and Neurodegenerative Disorders. [bpsa.journals.ekb.eg]

- 3. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. biopioneer.com.tw [biopioneer.com.tw]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Licofelone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of Licofelone-d6, an isotopically labeled version of the dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, Licofelone. Given the absence of a publicly available, detailed synthesis protocol for this compound, this document outlines a plausible synthetic route and the expected analytical characterization based on established chemical principles and data from the non-labeled compound.

Introduction to Licofelone

Licofelone is a potent anti-inflammatory agent that has been investigated for the treatment of osteoarthritis and other inflammatory conditions.[1][2] Its unique mechanism of action involves the balanced inhibition of both COX and 5-LOX pathways, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[3] This dual inhibition is thought to contribute to its efficacy and potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis by mass spectrometry.

Proposed Synthesis of this compound

The proposed synthesis of this compound targets the deuteration of the two methyl groups at the C-2 position of the pyrrolizine core. This can be achieved by utilizing a deuterated starting material, such as acetone-d6, in a multi-step synthetic sequence.

Proposed Synthetic Scheme

A plausible synthetic route is outlined below. This pathway is adapted from known synthetic methods for pyrrolizine derivatives and incorporates the use of a deuterated precursor.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Reaction 1: Synthesis of 4-(methyl-d3)-4-pentenenitrile-d3 (Intermediate 1)

-

Reactants: Acetone-d6, Acrylonitrile, Base catalyst (e.g., sodium methoxide).

-

Procedure: A solution of acetone-d6 and acrylonitrile in an aprotic solvent (e.g., THF) is treated with a catalytic amount of sodium methoxide at room temperature. The reaction is stirred for 24 hours. After quenching with a weak acid, the product is extracted with an organic solvent, dried, and purified by distillation under reduced pressure.

Reaction 2: Synthesis of 5-benzyl-3,3-(dimethyl-d6)-3,4-dihydro-2H-pyrrole (Intermediate 2)

-

Reactants: Intermediate 1, Benzylmagnesium chloride.

-

Procedure: Intermediate 1 is dissolved in anhydrous diethyl ether and cooled to 0°C. A solution of benzylmagnesium chloride in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and the solvent is evaporated. The crude product is purified by column chromatography.

Reaction 3: Synthesis of 6-(4-chlorophenyl)-2,2-(dimethyl-d6)-7-phenyl-2,3-dihydro-1H-pyrrolizine (Intermediate 3)

-

Reactants: Intermediate 2, 2-bromo-1-(4-chlorophenyl)ethan-1-one.

-

Procedure: A solution of Intermediate 2 and 2-bromo-1-(4-chlorophenyl)ethan-1-one in a high-boiling point solvent (e.g., DMF) is heated at 100°C for 6 hours. The reaction mixture is then cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

Reaction 4: Synthesis of this compound

-

Reactants: Intermediate 3, Ethyl bromoacetate, Zinc dust, followed by hydrolysis.

-

Procedure: To a solution of Intermediate 3 in anhydrous benzene, activated zinc dust and a crystal of iodine are added. Ethyl bromoacetate is then added dropwise, and the mixture is refluxed for 2 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting ester is then hydrolyzed using a solution of sodium hydroxide in methanol/water. After acidification, the final product, this compound, precipitates and is collected by filtration and purified by recrystallization.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The expected data is summarized below.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms.

| Analyte | Expected Molecular Ion [M+H]⁺ (m/z) |

| Licofelone | 380.14 |

| This compound | 386.18 |

The expected mass shift of +6 Da for this compound compared to the unlabeled compound is a primary indicator of successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides definitive evidence for the location of deuterium incorporation by the disappearance of specific proton signals.

| Proton Assignment | Licofelone (Expected Chemical Shift, ppm) | This compound (Expected Chemical Shift, ppm) |

| 2 x -CH₃ | ~1.3 | Signal Absent |

| -CH₂- (pyrrolizine) | ~2.9 | ~2.9 |

| -CH₂- (acetic acid) | ~3.6 | ~3.6 |

| Aromatic Protons | ~7.0 - 7.5 | ~7.0 - 7.5 |

The key diagnostic feature in the ¹H NMR spectrum of this compound is the absence of the singlet corresponding to the two methyl groups.

¹³C NMR spectroscopy can also be used for structural confirmation, with the deuterated carbons showing a characteristic triplet in the proton-decoupled spectrum due to C-D coupling.

Mechanism of Action: Signaling Pathway

Licofelone exerts its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade.[1] This dual action reduces the production of both prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.

Caption: Licofelone's dual inhibition of COX and 5-LOX pathways.

Conclusion

This technical guide outlines a proposed synthetic pathway and expected characterization data for this compound. While this information is based on established chemical principles, it is important to note that the synthesis and characterization would require experimental validation. The availability of this compound is crucial for advancing the understanding of the pharmacology and metabolism of this promising anti-inflammatory agent. Researchers in drug development can utilize this guide as a foundational resource for the preparation and analysis of this important isotopically labeled compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Licofelone-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licofelone-d6 is the deuterated analog of Licofelone, a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization. The guide also elucidates the signaling pathway of its non-deuterated counterpart, Licofelone, offering valuable context for its mechanism of action. This document is intended to serve as a crucial resource for researchers and professionals engaged in drug development and metabolic studies involving Licofelone and its isotopologues.

Introduction

Licofelone, chemically known as (2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl)acetic acid, is a novel anti-inflammatory agent that has been investigated for the treatment of osteoarthritis.[1][2] Its unique mechanism of action involves the dual inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in the arachidonic acid cascade.[3] This dual inhibition is believed to offer a superior gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway.[2]

This compound is a stable isotope-labeled version of Licofelone, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous or non-labeled drug in biological matrices through mass spectrometry.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated parent compound, Licofelone, are also provided for comparison where available.

| Property | This compound | Licofelone |

| Chemical Structure | 2-[6-(4-chlorophenyl)-2,2-di(methyl-d3)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid | 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid |

| Molecular Formula | C₂₃H₁₆D₆ClNO₂ | C₂₃H₂₂ClNO₂[4] |

| Molecular Weight | 385.92 g/mol | 379.88 g/mol [2] |

| CAS Number | 1178549-81-9 | 156897-06-2[2] |

| Appearance | White to off-white solid (Predicted) | White to off-white solid |

| Melting Point | Not available | Not available |

| Solubility | Soluble in DMSO (10 mM) | Soluble in DMSO |

| Stability | Stable under recommended storage conditions (Predicted) | Stable under recommended storage conditions |

Signaling Pathway and Mechanism of Action

Licofelone exerts its anti-inflammatory effects by inhibiting two key enzymes in the arachidonic acid metabolic pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibition prevents the synthesis of pro-inflammatory prostaglandins and leukotrienes.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are based on established methods for similar deuterated compounds and analytical techniques.

Synthesis of this compound

A plausible synthetic route for this compound involves the deuteration of a suitable precursor. One common method for introducing deuterium at a methyl group is through the use of deuterated reagents.

Objective: To synthesize this compound from a non-deuterated precursor.

Materials:

-

Licofelone precursor (e.g., a compound with a reactive site for methylation)

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Strong base (e.g., Sodium hydride - NaH)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Dissolve the Licofelone precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride to the solution and stir for 30 minutes to an hour to facilitate deprotonation.

-

Slowly add deuterated methyl iodide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system.

-

Collect and combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Analytical Characterization

Objective: To confirm the structure and determine the isotopic purity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Protocol:

-

Acquire a ¹H NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the methyl protons will confirm successful deuteration.

-

The integration of the remaining proton signals should be consistent with the structure of Licofelone.

²H (Deuterium) NMR Protocol:

-

Acquire a ²H NMR spectrum.

-

A signal in the region corresponding to the methyl groups will confirm the presence and location of the deuterium atoms.

¹³C NMR Protocol:

-

Acquire a ¹³C NMR spectrum.

-

The carbon signal of the deuterated methyl group will appear as a multiplet due to C-D coupling, further confirming deuteration.

Objective: To determine the molecular weight and confirm the isotopic enrichment of this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

Protocol:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

-

The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (385.92).

-

The isotopic distribution pattern will confirm the presence of six deuterium atoms.

Objective: To determine the chemical purity of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Protocol:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram.

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Conclusion

This compound is a critical tool for advancing the understanding of the pharmacokinetics and metabolism of Licofelone. This guide provides a foundational understanding of its physical and chemical properties, its parent compound's mechanism of action, and standardized protocols for its synthesis and characterization. The provided methodologies, while generalized, offer a robust framework for researchers to adapt to their specific laboratory settings and research objectives. Further studies to determine specific physical constants like the melting point of this compound would be beneficial for a more complete characterization.

References

Licofelone-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Licofelone-d6, a deuterated analog of the novel dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, Licofelone. This document details its chemical properties, mechanism of action, relevant experimental protocols, and clinical trial data of the parent compound, offering valuable insights for researchers in pharmacology and drug development.

Core Data Presentation

Quantitative data for this compound and its parent compound, Licofelone, are summarized below for easy reference and comparison.

| Parameter | This compound | Licofelone |

| CAS Number | 1178549-81-9 | 156897-06-2 |

| Molecular Formula | C23H16D6ClNO2 | C23H22ClNO2 |

| Molecular Weight | 385.92 g/mol | 379.9 g/mol |

Mechanism of Action: Dual Inhibition of Arachidonic Acid Pathways

Licofelone exerts its anti-inflammatory and analgesic effects by inhibiting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes.[1] The deuteration in this compound is intended to alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability without changing its fundamental mechanism of action.

Below is a diagram illustrating the arachidonic acid signaling pathway and the inhibitory action of Licofelone.

Caption: Arachidonic Acid Cascade and Licofelone's dual inhibitory action.

Experimental Protocols

This section provides detailed methodologies for key in vitro and clinical experiments relevant to the study of Licofelone and its analogs.

In Vitro Enzyme Inhibition Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

A robust method for determining COX inhibition involves measuring the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then spontaneously converted to prostaglandin E2 (PGE2).

-

Enzyme and Substrate Preparation:

-

Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of the enzyme solution (approximately 0.1-0.2 µg of COX-1 or COX-2).

-

Introduce 2 µL of Licofelone (or this compound) at various concentrations (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

After a 2-minute incubation at 37°C, terminate the reaction by adding 20 µL of 1 M HCl.

-

Extract the prostaglandins with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.

-

-

Quantification:

-

Analyze the concentration of PGE2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

-

5-Lipoxygenase (5-LOX) Inhibition Assay:

The 5-LOX inhibitory activity can be assessed by measuring the formation of its product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), or subsequent leukotrienes.

-

Enzyme and Substrate Preparation:

-

Use a crude enzyme preparation from a suitable source, such as rat basophilic leukemia (RBL-1) cells or human polymorphonuclear leukocytes (PMNLs).

-

Prepare a stock solution of linoleic acid or arachidonic acid in ethanol.

-

-

Assay Procedure:

-

In a reaction vessel, combine the enzyme preparation with a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0).

-

Add Licofelone (or this compound) at various concentrations and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding the substrate (e.g., linoleic acid to a final concentration of 0.6 mM).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product.

-

-

Quantification:

-

Calculate the rate of reaction from the change in absorbance over time.

-

Determine the IC50 value by comparing the reaction rates in the presence and absence of the inhibitor.[2]

-

Clinical Trial Protocol for Osteoarthritis

The efficacy and safety of Licofelone have been evaluated in several clinical trials for the treatment of osteoarthritis (OA), often using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) as a primary endpoint.

-

Study Design: A multicenter, randomized, double-blind, active-controlled trial.

-

Patient Population: Patients with symptomatic OA of the knee, diagnosed according to the American College of Rheumatology (ACR) criteria.

-

Treatment Arms:

-

Licofelone (e.g., 200 mg twice daily)

-

Active comparator (e.g., Naproxen 500 mg twice daily or Celecoxib 200 mg once daily)

-

-

Duration: Typically 12 to 52 weeks.

-

Outcome Measures:

-

Primary Endpoint: Change from baseline in the WOMAC pain subscale score. The WOMAC index is a self-administered questionnaire with subscales for pain, stiffness, and physical function.[3][4] Scores for each question are typically on a 0-10 numerical rating scale.[4]

-

Secondary Endpoints: Changes in WOMAC stiffness and physical function subscales, patient global assessment of disease activity, and safety assessments (e.g., incidence of gastrointestinal adverse events).

-

-

Data Analysis:

-

The primary efficacy analysis is typically a comparison of the mean change from baseline in the WOMAC pain score between the treatment groups.

-

A responder analysis may also be performed, defining a responder as a patient who achieves a certain percentage of improvement (e.g., ≥30%) from baseline in the WOMAC score.[5][6]

-

Synthesis of this compound

A possible approach could involve the synthesis of a key intermediate, a deuterated pyrrolidine derivative, which can then be used to construct the final pyrrolizine ring system of Licofelone. Catalytic asymmetric synthesis methods for enantioenriched α-deuterated pyrrolidine derivatives have been reported, often employing a combination of H/D exchange and 1,3-dipolar cycloaddition reactions with a deuterium source like D2O.[7][8]

Clinical Efficacy and Safety of Licofelone

Clinical trials have demonstrated that Licofelone is an effective and well-tolerated treatment for the signs and symptoms of osteoarthritis.

| Clinical Trial Comparison | Efficacy Outcome (WOMAC Index) | Key Safety Findings |

| Licofelone (200 mg bid) vs. Naproxen (500 mg bid) - 12 weeks | 69.4% of Licofelone-treated patients were responders, compared to 68.4% with Naproxen.[5][6] | The incidence of gastrointestinal adverse events was lower in the Licofelone group. |

| Licofelone (100 mg & 200 mg bid) vs. Naproxen (500 mg bid) - 52 weeks | Efficacy of Licofelone 200 mg was similar to Naproxen, with a trend towards greater efficacy at later time points.[9] | Licofelone was generally better tolerated than Naproxen. |

| Licofelone (200 mg bid) vs. Celecoxib (200 mg qd) - 12 weeks | Licofelone was as effective as Celecoxib in improving WOMAC scores.[5] | Licofelone showed a lower incidence of adverse events compared to Celecoxib. |

Conclusion

Licofelone represents a promising class of anti-inflammatory and analgesic agents with a dual mechanism of action that offers potential safety advantages over traditional NSAIDs and selective COX-2 inhibitors. The deuterated analog, this compound, is a valuable tool for further research into the pharmacokinetics and metabolism of this compound. The experimental protocols and clinical data presented in this guide provide a solid foundation for scientists and drug development professionals working in this area. Further studies are warranted to fully elucidate the therapeutic potential of Licofelone and its deuterated derivatives.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbcp.com [ijbcp.com]

- 3. academic.oup.com [academic.oup.com]

- 4. WOMAC Meaningful Within-patient Change: Results From 3 Studies of Tanezumab in Patients With Moderate-to-severe Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]

- 5. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

Navigating the Stability and Storage of Licofelone-d6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the critical considerations for establishing the stability and storage conditions of Licofelone-d6, a deuterated analogue of the dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, Licofelone. Designed for researchers, scientists, and drug development professionals, this document outlines the principles of stability in deuterated compounds, recommended experimental protocols based on international guidelines, and potential degradation pathways.

Introduction to this compound and the Significance of Deuteration

This compound is the deuterium-labeled version of Licofelone, a potent anti-inflammatory agent. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategic modification aimed at enhancing the metabolic stability of the drug. This is achieved through the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile. However, this isotopic substitution also necessitates a thorough evaluation of the compound's chemical stability and the establishment of precise storage conditions to ensure its integrity for research and development purposes. Regulatory agencies require detailed stability and impurity data for deuterated active pharmaceutical ingredients (APIs).

While specific stability data for this compound is not extensively published, this guide provides a framework for determining these parameters based on established scientific principles and regulatory guidelines.

General Storage Recommendations

Based on general laboratory practice for similar compounds and the limited available information, the following preliminary storage conditions are recommended. It is crucial to note that these are starting points and should be verified by rigorous stability studies.

| Condition | Recommendation |

| Long-Term Storage | -20°C or colder, protected from light. |

| Short-Term Storage | Room temperature for shipping and immediate use. |

| In Solution | Store at -20°C for up to 3 months (e.g., in ethanol). |

Experimental Protocols for Stability Assessment

To rigorously define the stability profile of this compound, a series of experiments based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines should be conducted. These studies are designed to evaluate how the quality of the drug substance varies over time under the influence of various environmental factors.

Long-Term, Intermediate, and Accelerated Stability Studies

These studies are essential for determining the shelf-life and appropriate long-term storage conditions.

Table 1: Recommended Conditions for Stability Testing of this compound

| Study Type | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

A systematic workflow should be followed to execute these stability studies effectively.

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for establishing the intrinsic stability of the molecule. This information is vital for the development of stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Example Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal | Dry heat at 80°C for 48 hours |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

The logical flow of a forced degradation study is depicted below.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, insights can be drawn from the known reactivity of related chemical structures, such as other COX inhibitors. Potential degradation could involve:

-

Hydrolysis: The carboxylic acid moiety could potentially undergo esterification in the presence of alcohols under acidic conditions.

-

Oxidation: The pyrrolizine ring system may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

-

Photodegradation: Aromatic systems can be susceptible to photodegradation, which could involve radical-mediated reactions.

The signaling pathway of Licofelone, which this compound is designed to mimic with enhanced stability, involves the inhibition of both the COX and 5-LOX pathways of arachidonic acid metabolism.

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for all stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust method. For the identification of degradation products, mass spectrometry (MS) detection is indispensable.

Table 3: Key Parameters for a Stability-Indicating HPLC Method

| Parameter | Typical Conditions |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance for this compound; MS for peak identification and purity |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

Establishing the stability and optimal storage conditions for this compound is a critical step in its development and use as a research tool. While specific data is not yet widely available, a systematic approach based on ICH guidelines provides a clear path forward. By conducting thorough long-term, accelerated, and forced degradation studies, researchers can ensure the quality, reliability, and integrity of this promising deuterated compound. The enhanced stability conferred by deuteration should be empirically verified through these well-defined experimental protocols.

The Pharmacokinetics of Licofelone: A Technical Guide to Bioanalysis and the Essential Role of Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licofelone, a novel anti-inflammatory agent, has garnered significant interest for its dual inhibitory action on both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This unique mechanism of action suggests a potent anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the pharmacokinetic profile of Licofelone is paramount for its clinical development and therapeutic application. This technical guide provides a comprehensive overview of the pharmacokinetics of Licofelone, with a detailed focus on the bioanalytical methodologies required for its quantification in biological matrices. A critical component of modern bioanalytical assays, the use of deuterated internal standards, is discussed in depth to highlight its importance in achieving accurate and reliable pharmacokinetic data.

Introduction to Licofelone

Licofelone ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid) is an investigational analgesic and anti-inflammatory drug. By inhibiting both COX and 5-LOX enzymes, Licofelone effectively suppresses the production of prostaglandins and leukotrienes, key mediators of inflammation and pain. This dual inhibition is hypothesized to not only provide effective symptomatic relief for conditions like osteoarthritis but also to mitigate the gastrointestinal side effects commonly associated with NSAIDs that primarily target the COX pathway.[1][2] Although Licofelone has reached Phase III clinical trials, it has not yet been submitted for regulatory approval.[3]

Pharmacokinetics of Licofelone

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). While specific quantitative data from human pharmacokinetic studies on Licofelone are not extensively published in a consolidated format, the available information indicates the following general characteristics:

-

Absorption: Following oral administration, Licofelone is absorbed from the gastrointestinal tract.

-

Distribution: Once absorbed, Licofelone distributes into various tissues. The extent of plasma protein binding is a crucial parameter in its distribution profile.

-

Metabolism: Licofelone undergoes metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system.

-

Excretion: The metabolites of Licofelone and any unchanged drug are eliminated from the body through renal and/or fecal routes.

Quantitative Pharmacokinetic Data

Bioanalytical Methodology for Licofelone Quantification

Accurate measurement of Licofelone concentrations in biological matrices, such as plasma or serum, is essential for defining its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and reproducibility.

Experimental Protocol: A General Approach for LC-MS/MS Analysis

While a specific, validated LC-MS/MS method for Licofelone is not publicly detailed, a general experimental protocol for the quantification of a small molecule drug like Licofelone in human plasma would typically involve the following steps. This protocol is based on established bioanalytical method development and validation guidelines.

3.1.1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for removing proteins from plasma samples, which can interfere with the analysis.

-

Aliquoting: Transfer a precise volume (e.g., 100 µL) of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of a deuterated Licofelone internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The use of a deuterated internal standard is crucial and is discussed in detail in Section 4.

-

Protein Precipitation: Add a larger volume of a cold organic solvent, such as acetonitrile or methanol (e.g., 300 µL), to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analyte and improve sensitivity.

3.1.2. Liquid Chromatography (LC) Parameters

The goal of the LC separation is to isolate Licofelone and its internal standard from other endogenous plasma components.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice for small molecule analysis.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used. The gradient program would be optimized to achieve good peak shape and separation.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for this type of column.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

3.1.3. Tandem Mass Spectrometry (MS/MS) Parameters

The mass spectrometer provides the selectivity and sensitivity for detecting and quantifying Licofelone.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode would be evaluated. Given the carboxylic acid moiety of Licofelone, negative ion mode might be more sensitive.

-

Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of the assay. Specific precursor-to-product ion transitions for both Licofelone and its deuterated internal standard are monitored.

-

Licofelone: A specific m/z transition would be determined by infusing a standard solution of the drug.

-

Deuterated Licofelone: A corresponding m/z transition, shifted by the mass of the deuterium atoms, would be monitored.

-

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential would be optimized for each transition to maximize signal intensity.

The Critical Role of Deuterated Standards in Pharmacokinetic Studies

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality control samples. It is used to correct for the variability in the analytical procedure, such as sample extraction and instrument response. For LC-MS/MS assays, a stable isotope-labeled (SIL) internal standard, most commonly a deuterated analog of the analyte, is the preferred choice.

Why Deuterated Standards are the Gold Standard

Deuterated standards are considered the "gold standard" for internal standards in mass spectrometry for several reasons:[4]

-

Similar Physicochemical Properties: Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms with deuterium results in a molecule that is chemically almost identical to the parent drug. This means it will have very similar chromatographic retention times and extraction efficiencies.

-

Co-elution with the Analyte: Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This is a significant advantage over using a structurally similar but different molecule as an internal standard, which may elute at a different time and be subject to different matrix effects.

-

Improved Accuracy and Precision: By compensating for variations in sample preparation and matrix effects, deuterated internal standards significantly improve the accuracy and precision of the analytical method.

-

Mass-based Differentiation: The mass spectrometer can easily distinguish between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium atoms.

Synthesis of Deuterated Licofelone

While no specific synthesis of deuterated Licofelone has been reported in the reviewed literature, the general approach would involve introducing deuterium atoms at positions that are not susceptible to back-exchange with protons from the solvent or matrix. This is typically achieved through chemical synthesis using deuterated reagents. For example, a precursor in the synthesis of Licofelone could be reduced using a deuterium source like sodium borodeuteride, or a building block containing deuterium could be incorporated into the molecular scaffold.

Visualizing the Workflow and Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: A high-level overview of a typical pharmacokinetic study workflow.

Caption: The principle of using a deuterated internal standard in bioanalysis.

Conclusion

The development of a robust and reliable bioanalytical method is a cornerstone of any drug development program. For Licofelone, an LC-MS/MS method, while not publicly detailed, would be the methodology of choice for pharmacokinetic characterization. The incorporation of a deuterated internal standard is not merely a recommendation but a critical requirement for ensuring the generation of high-quality, reproducible data that can be confidently submitted to regulatory agencies. As research into Licofelone continues, the public availability of detailed pharmacokinetic data and validated bioanalytical methods will be invaluable to the scientific community for a comprehensive understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Utilizing Licofelone-d6 as an Internal Standard in LC-MS/MS for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licofelone is a novel analgesic and anti-inflammatory agent that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual inhibition mechanism suggests a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Accurate quantification of Licofelone in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Licofelone-d6, is crucial for mitigating matrix effects, correcting for variability in sample preparation, and ensuring the accuracy and precision of the analytical method.[4] This document provides a detailed application note and protocol for the quantitative determination of Licofelone in human plasma using this compound as an internal standard by LC-MS/MS.

Analyte and Internal Standard

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Licofelone | [6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid | C₂₃H₂₂ClNO₂ | 379.88 |

| This compound | [6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-d5-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid-d1 | C₂₃H₁₆D₆ClNO₂ | 385.92 |

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of Licofelone in human plasma.

Materials and Reagents

-

Licofelone reference standard

-

This compound internal standard

-

Human plasma (with K2-EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

-

96-well collection plates

-

Autosampler vials

Instrumentation

-

A sensitive and selective LC-MS/MS system is required. This protocol is based on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

-

Spiking: To 100 µL of human plasma in a 96-well plate, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water). For calibration standards and quality control (QC) samples, add the corresponding spiking solutions of Licofelone. For blank samples, add 10 µL of 50:50 acetonitrile:water.

-

Precipitation: Add 300 µL of cold acetonitrile to each well.

-

Mixing: Mix thoroughly by vortexing for 1-2 minutes.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean 96-well collection plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

Caption: Workflow for the protein precipitation-based extraction of Licofelone from human plasma.

LC-MS/MS Method

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | Start at 30% B, linear ramp to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. (Total run time: 5 min) |

Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| GS1 / GS2 | 50 / 50 psi |

MRM Transitions

The following are proposed MRM transitions. These should be optimized by infusing the individual compounds into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Licofelone | 380.1 | 320.1 | 100 | 25 |

| This compound | 386.1 | 326.1 | 100 | 25 |

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS assay for Licofelone in human plasma.

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Licofelone to this compound against the nominal concentration of Licofelone. A weighted (1/x²) linear regression is typically used.

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 2.50 | 2.55 | 102.0 |

| 5.00 | 4.90 | 98.0 |

| 10.0 | 10.3 | 103.0 |

| 25.0 | 24.5 | 98.0 |

| 50.0 | 51.0 | 102.0 |

| 100 | 99.0 | 99.0 |

| 200 | 204 | 102.0 |

| 400 | 396 | 99.0 |

| 500 | 505 | 101.0 |

Linearity: The calibration curve should demonstrate a correlation coefficient (r²) of ≥ 0.99. The Lower Limit of Quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20%).

Accuracy and Precision

The intra- and inter-day accuracy and precision of the method should be evaluated using QC samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.00 | 1.02 | 102.0 | 8.5 |

| LQC | 3.00 | 2.94 | 98.0 | 6.2 |

| MQC | 150 | 153 | 102.0 | 4.8 |

| HQC | 400 | 392 | 98.0 | 5.5 |

Acceptance Criteria: For LLOQ, accuracy should be within 80-120% and precision (%CV) should be ≤20%. For all other QC levels, accuracy should be within 85-115% and precision should be ≤15%.

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.

Quantitative Logic Using an Internal Standard

Caption: The logical workflow for quantitative analysis using an internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Licofelone in human plasma using this compound as an internal standard with LC-MS/MS. The described sample preparation technique is simple and robust, and the proposed LC-MS/MS parameters offer a good starting point for method development and validation. The use of a deuterated internal standard is essential for achieving the high accuracy and precision required for regulated bioanalysis in support of clinical and preclinical studies. This methodology can be readily adapted and validated in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.

References

- 1. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]

- 4. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Licofelone in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of licofelone in human plasma. The use of a stable isotope-labeled internal standard, licofelone-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and other research applications involving licofelone.

Introduction

Licofelone is a novel analgesic and anti-inflammatory agent that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes in the arachidonic acid cascade.[1] By inhibiting both pathways, licofelone reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.[1] This dual-action mechanism suggests a potent anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Accurate quantification of licofelone in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical applications. The incorporation of a deuterated internal standard is a widely accepted strategy to improve the accuracy and precision of quantitative LC-MS/MS assays by correcting for variations in sample extraction, matrix effects, and instrument response.[2] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for licofelone in human plasma, utilizing licofelone-d4 as the internal standard.

Signaling Pathway of Licofelone

Licofelone exerts its anti-inflammatory effects by inhibiting the initial steps of the arachidonic acid cascade. Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes.[3][4] Licofelone competitively inhibits both COX (COX-1 and COX-2) and 5-LOX enzymes, thereby reducing the levels of these pro-inflammatory mediators.[1]

Experimental Protocols

Materials and Reagents

-

Licofelone reference standard (≥98% purity)

-

Licofelone-d4 internal standard (IS) (≥98% purity, 99% isotopic purity)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Stock and Working Solutions

-

Licofelone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of licofelone in 10 mL of methanol.

-

Licofelone-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of licofelone-d4 in 1 mL of methanol.

-

Licofelone Working Solutions: Prepare serial dilutions of the licofelone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the licofelone-d4 stock solution in acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of licofelone and licofelone-d4 from human plasma.

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriate tubes.

-

For calibration standards and QCs, add 5 µL of the corresponding licofelone working solution. For blank and unknown samples, add 5 µL of 50:50 (v/v) methanol:water.

-

Add 150 µL of the internal standard working solution (100 ng/mL licofelone-d4 in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).

-

Vortex all tubes for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC system

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B

-

Tandem Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Licofelone: Propose precursor ion > product ion 1 (quantifier), precursor ion > product ion 2 (qualifier)

-

Licofelone-d4: Propose precursor ion > product ion (quantifier)

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Note: MRM transitions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation

The following table summarizes the expected quantitative performance of the method based on typical validation parameters for bioanalytical assays.

| Parameter | Expected Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Workflow Diagram

The overall workflow for the quantification of licofelone in plasma samples is depicted below.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of licofelone in human plasma. The use of a deuterated internal standard ensures the reliability of the results, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The simple sample preparation procedure and rapid chromatographic runtime allow for the efficient analysis of large numbers of samples.

References

- 1. Convergent oxygenation of arachidonic acid by 5-lipoxygenase and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Clofarabine and Fludarabine in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

Application Notes and Protocols for the Bioanalysis of Licofelone using Licofelone-d6 as an Internal Standard

Disclaimer: As of the date of this document, a specific, peer-reviewed, and published bioanalytical method detailing the simultaneous quantification of Licofelone and its deuterated internal standard, Licofelone-d6, in biological matrices could not be located in the public domain. The following application notes and protocols are therefore provided as exemplary guidance for researchers, scientists, and drug development professionals. The methodologies described are based on established and validated bioanalytical techniques for similar small molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard. It is imperative that any method based on this guidance be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and robustness for its intended purpose.

Introduction

Licofelone is a novel analgesic and anti-inflammatory agent that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual-action mechanism allows Licofelone to inhibit the production of both prostaglandins and leukotrienes, key mediators of inflammation and pain.[1] Accurate and reliable quantification of Licofelone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS, as it effectively compensates for variability in sample preparation and instrument response.

These application notes provide an overview of common sample preparation techniques for the analysis of Licofelone from plasma, utilizing this compound as the internal standard. The described methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Signaling Pathway of Licofelone

Licofelone exerts its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes. Licofelone competitively inhibits both COX (COX-1 and COX-2) and 5-LOX, thereby reducing the synthesis of these pro-inflammatory mediators.

Experimental Protocols

The following are detailed protocols for three common sample preparation techniques. For each method, it is assumed that plasma samples have been thawed at room temperature and vortexed to ensure homogeneity.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.

-

Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M acetate buffer, pH 4.0).

-

Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex the mixture for 5 minutes.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain and elute the analyte.

-

Sample Pre-treatment:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Add 200 µL of 2% formic acid in water and vortex.

-

-

SPE Cartridge Procedure (using a mixed-mode cation exchange cartridge as an example):

-

Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

-

Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

-

Load: Load the pre-treated sample onto the cartridge.

-

Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.

-

Wash 2: Pass 1 mL of methanol through the cartridge.

-

Elute: Elute Licofelone and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Quantitative Data Summary

The following tables summarize the target validation parameters for a robust and reliable LC-MS/MS method for Licofelone quantification in human plasma. These values are based on typical performance characteristics observed in validated bioanalytical methods for other small molecules.

Table 1: Calibration Curve and Sensitivity

| Parameter | Target Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| LLOQ Precision (%CV) | ≤ 20% |

| LLOQ Accuracy (% bias) | Within ±20% |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% bias) |

| Low QC | 3 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |

| Mid QC | 100 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |

| High QC | 800 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | > 80% | 85 - 115% |

| High QC | 800 | > 80% | 85 - 115% |

Conclusion

The selection of an appropriate sample preparation technique is critical for the successful bioanalysis of Licofelone. Protein precipitation offers a high-throughput but less clean sample, while liquid-liquid extraction and solid-phase extraction provide progressively cleaner extracts at the cost of increased complexity and time. The use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results. The provided protocols and target validation data serve as a comprehensive guide for the development and implementation of a robust LC-MS/MS method for Licofelone analysis in a research or drug development setting. It is reiterated that any chosen method must undergo a thorough validation process to meet regulatory standards.

References

Application Notes and Protocols for the LC-MS/MS Detection of Licofelone and Licofelone-d6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last search, a specific, validated LC-MS/MS method for Licofelone and Licofelone-d6 with complete parameters is not publicly available. The following protocol is a generalized method based on common practices for the analysis of small molecules in biological matrices and will require optimization and validation for specific applications.

Introduction

Licofelone is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), exhibiting both analgesic and anti-inflammatory properties.[1] It has been investigated for the treatment of osteoarthritis and other inflammatory conditions.[1][2] Accurate quantification of Licofelone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the determination of Licofelone and its deuterated internal standard, this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols